

Technical Guide: Solubility Profiling of 2-Chloro-3-hydroxybenzamide

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

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CAS: 1243459-80-4 | Formula: C₇H₆ClNO₂ | M.W.: 171.58 g/mol

Executive Summary

2-Chloro-3-hydroxybenzamide is a functionalized benzamide derivative often utilized as a scaffold in the synthesis of bioactive small molecules and as a metabolite in the degradation pathways of agrochemicals. Its solubility profile is governed by the interplay between the hydrophilic phenolic hydroxyl/amide groups and the lipophilic chlorine substituent.

This guide provides a theoretical solubility landscape based on structure-activity relationships (SAR) and details the standard operating procedures (SOPs) required to empirically determine its thermodynamic solubility. The presence of the phenolic hydroxyl group (pK_a ~8.5–9.0) introduces pH-dependent solubility behavior critical for formulation strategies.

Physicochemical Profile & Solvation Mechanism[1]

[2][4][5]

Structural Analysis

The molecule features three distinct functional zones that dictate its interaction with solvents:

- **Amide Group (-CONH₂):** Acts as both a hydrogen bond donor (NH₂) and acceptor (C=O). In the solid state, this group typically drives strong intermolecular networks, resulting in high lattice energy and reduced solubility in non-polar solvents.
- **Phenolic Hydroxyl (-OH) at C3:** A weak acid. Its proximity to the electron-withdrawing Chlorine (at C2) slightly increases acidity compared to unsubstituted phenol.
- **Chlorine Atom (-Cl) at C2:** Provides lipophilic character and steric bulk. It forces the amide group out of planarity with the benzene ring, potentially disrupting crystal packing and enhancing solubility in organic solvents compared to non-chlorinated analogs.

Theoretical Properties

Property	Predicted Value	Implication for Solubility
LogP (Octanol/Water)	1.2 – 1.7	Moderate lipophilicity; likely permeable but poorly water-soluble.
pK _a (Phenolic OH)	8.5 – 9.2	Solubility will increase significantly at pH > 9.5 (deprotonation).
pK _a (Amide)	> 15 (Acid) / < -1 (Base)	Neutral across the physiological pH range (1–8).
Polar Surface Area (PSA)	~63 Å ²	Suggests good solubility in polar aprotic solvents (DMSO, DMF).

Solubility Landscape: Water vs. Organic Solvents[1] [2]

Aqueous Solubility[1]

- **Neutral pH (pH 1–7):** The compound exists in its neutral, unionized form. Solubility is expected to be low to very low (< 1 mg/mL) due to the hydrophobic aromatic ring and

chlorine substituent dominating the solvation energetics.

- Alkaline pH (pH > 10): The phenolic hydroxyl deprotonates to form the phenoxide anion (Ar-O⁻). This ionic species is highly water-soluble.
 - Warning: Prolonged exposure to high pH (>12) and elevated temperature may hydrolyze the amide bond to the corresponding acid (2-chloro-3-hydroxybenzoic acid).

Organic Solvent Compatibility

The compound follows "like dissolves like" principles, favoring polar organic solvents that can disrupt the amide-amide hydrogen bonding network.

Solvent Class	Solvent Examples	Solubility Prediction	Mechanism
Polar Aprotic	DMSO, DMF, DMAc	High (> 50 mg/mL)	Strong dipole interactions disrupt crystal lattice; best for stock solutions.
Polar Protic	Methanol, Ethanol	Moderate (10–50 mg/mL)	Solvent acts as H-bond donor/acceptor; solubility increases with temperature.
Ethers/Esters	THF, Ethyl Acetate	Low-Moderate	Good for extraction; less effective for high-concentration stocks.
Non-Polar	Hexane, Heptane	Negligible	Lack of dipole interaction prevents solvation of the polar amide region.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility determination.

Materials:

- **2-Chloro-3-hydroxybenzamide** (Solid)
- Solvent of choice (e.g., Water, pH 7.4 Buffer, Ethanol)
- 0.45 μm PTFE Syringe Filters
- HPLC or UV-Vis Spectrophotometer

Workflow:

- **Saturation:** Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.
- **Equilibration:** Cap tightly and agitate (shaker or stir bar) at 25°C for 24 to 48 hours.
 - Note: Visual check—ensure solid is still present. If all dissolves, add more solid.
- **Phase Separation:** Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 μm PTFE filter (presaturated to prevent adsorption).
- **Quantification:** Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV (Detection ~254 nm).
- **Calculation:** Compare peak area to a standard calibration curve.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Used for rapid estimation during early discovery; prone to supersaturation errors.

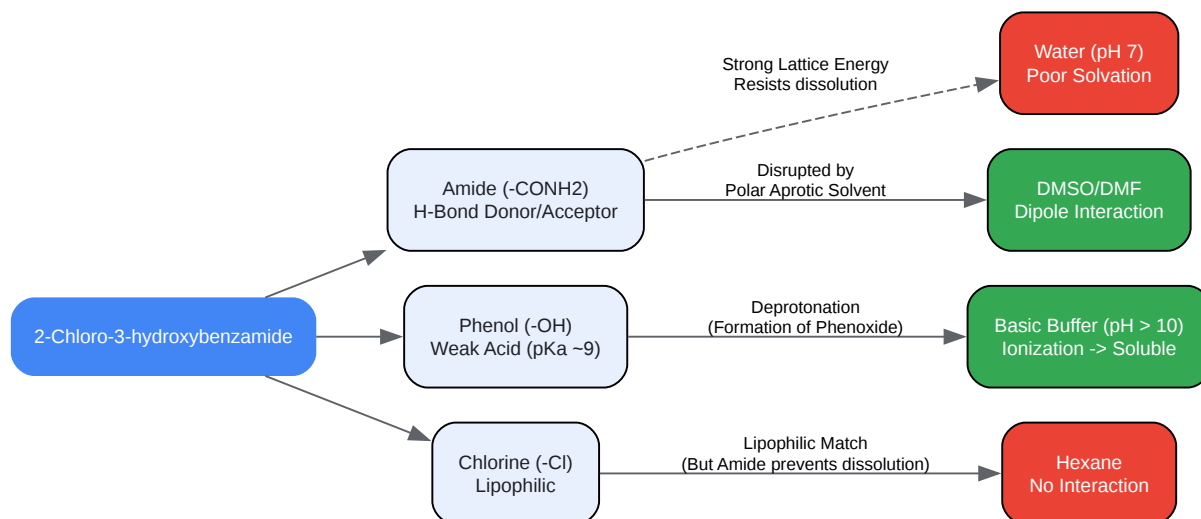
Workflow:

- Prepare a 10 mM stock solution in DMSO.
- Spike 10 μL of stock into 990 μL of aqueous buffer (final 1% DMSO).
- Shake for 2 hours at room temperature.
- Filter (or centrifuge) and analyze the supernatant via HPLC-UV.
- Result: Reports the concentration at which precipitation occurs (turbidimetry) or the soluble fraction.

Visualizations

Diagram 1: Solvation Mechanism & Interaction Logic

This diagram illustrates how the functional groups of **2-Chloro-3-hydroxybenzamide** interact with different solvent types.

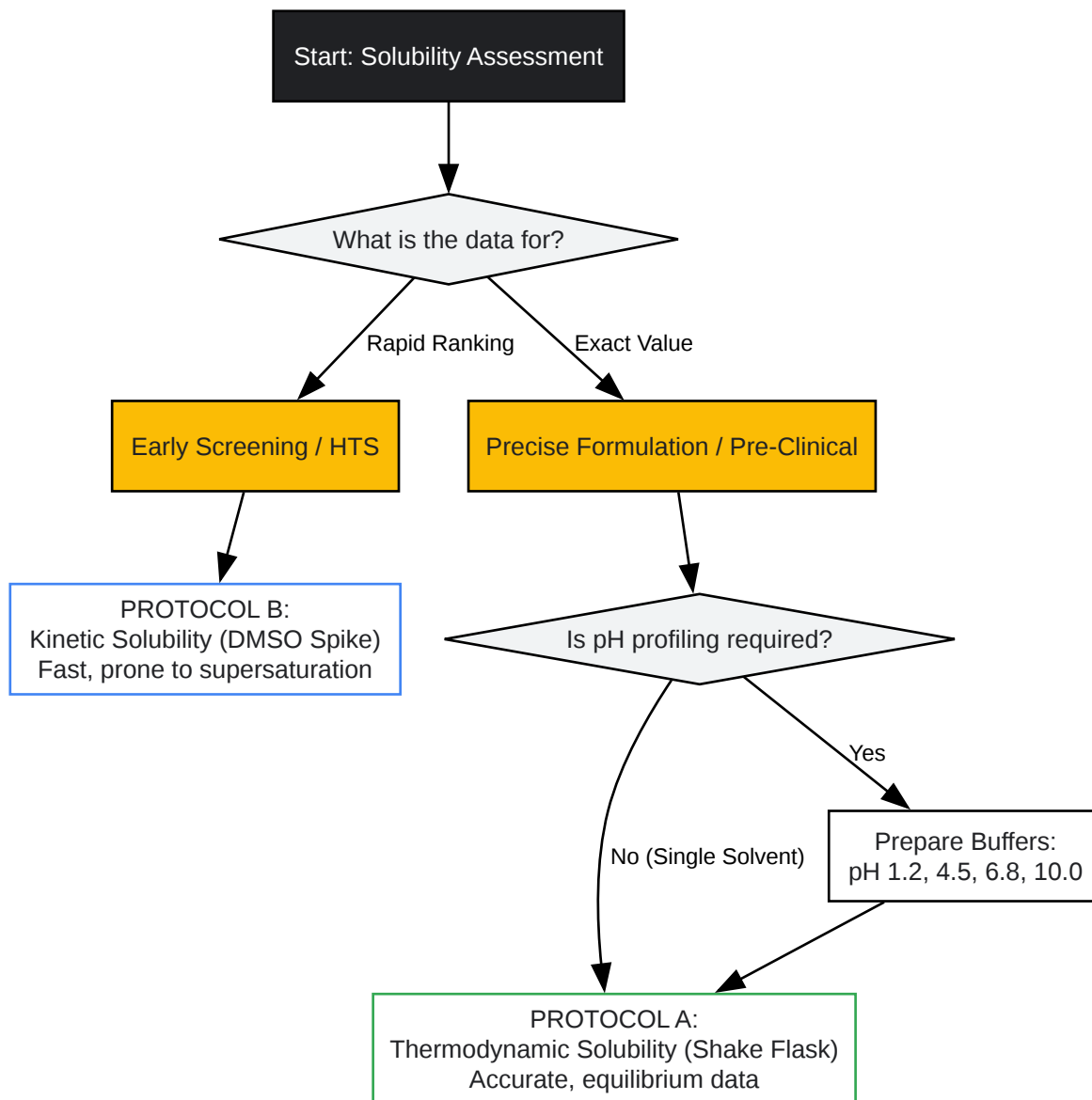


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Caption: Mechanistic breakdown of solvent interactions. Green indicates high solubility potential; Red indicates low solubility.

Diagram 2: Solubility Determination Workflow

A decision tree for selecting the correct experimental protocol.



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Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on research stage.

References

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